Phenol, 3-ethyl-, methylcarbamate

Lipophilicity Cuticular penetration Bioavailability

Phenol, 3-ethyl-, methylcarbamate (CAS 4043-23-6; IUPAC: 3-ethylphenyl N-methylcarbamate) is a synthetic aryl N-methylcarbamate ester with the molecular formula C₁₀H₁₃NO₂ and a monoisotopic mass of 179.0946 Da. This compound belongs to the substituted-phenyl N-methylcarbamate class of acetylcholinesterase (AChE) inhibitors, a family that includes several commercial insecticides such as carbaryl, metolcarb, and propoxur.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
Cat. No. B12335433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 3-ethyl-, methylcarbamate
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)O.CNC(=O)O
InChIInChI=1S/C8H10O.C2H5NO2/c1-2-7-4-3-5-8(9)6-7;1-3-2(4)5/h3-6,9H,2H2,1H3;3H,1H3,(H,4,5)
InChIKeyJHCVSMXLFULOSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenol 3-Ethyl Methylcarbamate CAS 4043-23-6 — A Meta-Alkyl Aryl N-Methylcarbamate Acetylcholinesterase Inhibitor for Agrochemical and Biochemical Research Procurement


Phenol, 3-ethyl-, methylcarbamate (CAS 4043-23-6; IUPAC: 3-ethylphenyl N-methylcarbamate) is a synthetic aryl N-methylcarbamate ester with the molecular formula C₁₀H₁₃NO₂ and a monoisotopic mass of 179.0946 Da . This compound belongs to the substituted-phenyl N-methylcarbamate class of acetylcholinesterase (AChE) inhibitors, a family that includes several commercial insecticides such as carbaryl, metolcarb, and propoxur [1]. The meta-ethyl substitution on the phenyl ring places this compound at a specific position within the homologous alkyl series—between the 3-methyl (metolcarb) and 3-isopropyl (m-cumenyl methylcarbamate) analogs—conferring a distinct combination of lipophilicity (experimental log Kow = 2.20; ACD/LogP = 2.16), steric bulk, and electronic character that directly modulates AChE carbamylation kinetics, insect cuticular penetration, and environmental fate [2]. Its primary mode of action is irreversible carbamylation of the serine hydroxyl group within the AChE active site, shared across the class, yet quantitative differences in inhibition potency, species selectivity, and hydrolytic stability arise from the specific meta-alkyl substituent [1][3].

Why 3-Ethylphenyl Methylcarbamate Cannot Be Interchanged with Metolcarb, Carbaryl, or Other In-Class AChE Inhibitors Without Quantitative Verification


Although aryl N-methylcarbamates share a common AChE carbamylation mechanism, the meta-alkyl substituent exerts a decisive influence on multiple performance-determining parameters that render generic substitution scientifically unsound. Systematic SAR studies by Kohn et al. (1965) demonstrated that within the meta-alkyl homologous series, both AChE inhibitory potency (I₅₀) and insect toxicity vary non-monotonically with alkyl chain length, with the ethyl substituent occupying a distinct activity niche between the methyl and isopropyl congeners [1]. The Hadaway (1965) mosquito toxicity dataset confirmed that meta-alkyl size directly controls intrinsic toxicity, with LD₅₀ values spanning over two orders of magnitude (0.0019 to 0.3 μg/insect) across the homologous series [2]. Furthermore, Fujita et al. (1974) established that the alkaline hydrolysis rate constant (log kOH) and octanol-water partition coefficient (log P) are substituent-dependent physicochemical parameters that independently govern environmental persistence and bioavailability [3]. Substituting the 3-ethyl compound with metolcarb (3-methyl) without experimental verification would alter log P by approximately 0.5 units—sufficient to modify cuticular penetration kinetics—while switching to the 3-isopropyl analog would increase steric bulk at the AChE active site, potentially shifting species selectivity profiles in ways that cannot be predicted from class-level assumptions alone [1][3]. The Meltzer and Welle (1969) multi-species insecticidal screen further revealed that relative potency rankings among meta-alkyl derivatives are not conserved across target species (housefly, aphid, Colorado potato beetle, cabbage worm, and spider mite), underscoring that a compound optimized for one pest spectrum cannot be assumed to perform equivalently against another [4].

Quantitative Differentiation Evidence for Phenol 3-Ethyl Methylcarbamate Versus Closest Structural Analogs: A Procurement Decision Guide


Lipophilicity Differentiation: 3-Ethylphenyl Methylcarbamate (LogP 2.16–2.20) versus 3-Methylphenyl Methylcarbamate (Metolcarb, LogP 1.63–1.70)

The 3-ethyl substitution confers a measurably higher octanol-water partition coefficient compared to the 3-methyl analog metolcarb. Experimental log Kow for the target compound is 2.20 (Hansch et al., 1995, as reported in EPISuite), with ACD/LogP calculated at 2.16 . In contrast, metolcarb (3-methylphenyl methylcarbamate) exhibits ACD/LogP values of 1.63–1.70 across multiple database sources [1]. This represents a logP increase of approximately 0.46–0.57 log units for the 3-ethyl compound. In insect toxicology, logP is directly correlated with cuticular penetration rate—a key determinant of contact toxicity—with higher logP generally favoring faster penetration through the lipophilic insect epicuticle until an optimum is reached [2].

Lipophilicity Cuticular penetration Bioavailability

Meta-Alkyl Homologous Series Position: Ethyl Occupies a Defined Activity Niche Between Methyl and Isopropyl as Demonstrated by Multi-Species Insecticidal and Anticholinesterase SAR

The systematic SAR studies of Kohn et al. (1965) on bovine erythrocyte AChE and Hadaway (1965) on adult mosquitoes (Anopheles stephensi, Aedes aegypti) established that meta-alkyl substituent size in phenyl N-methylcarbamates produces a non-linear activity profile. Hadaway reported that for mono-substituted alkylphenyl methylcarbamates, toxicity increased with meta-alkyl size to a maximum at isopropyl and sec-butyl, with the methyl and ethyl derivatives showing intermediate potency [1]. The most toxic compound identified was 3-isopropylphenyl methylcarbamate with LD₅₀ values of 0.0019 μg/insect (A. stephensi) and 0.0035 μg/insect (A. aegypti), while the total activity range spanned from 0.0019 to 0.3 μg/insect across 60 derivatives [1]. Kohn et al. demonstrated that the meta-alkyl substitution effect on AChE inhibition is governed by both steric (Es) and hydrophobic (π) parameters, with the ethyl group providing a distinct combination of moderate steric bulk and hydrophobic contribution that differs from both the smaller methyl and the larger, more branched isopropyl and tert-butyl substituents [2]. The Meltzer and Welle (1969) multi-species evaluation further confirmed that the relative potency ranking of meta-alkyl derivatives is not conserved across target organisms; a compound showing high activity against houseflies (Musca domestica) may exhibit only moderate activity against aphids (Aphis fabae) or spider mites (Tetranychus cinnabarinus), and vice versa [3].

Structure-activity relationship Homologous series Insecticidal potency

Physicochemical Property Differentiation: Boiling Point, Density, and Molecular Weight as Quality Control and Formulation-Relevant Parameters

The 3-ethyl substitution yields measurable differences in bulk physicochemical properties compared to the 3-methyl analog, which are relevant for procurement specification, analytical method development, and formulation design. The target compound has a predicted boiling point of 257.8 ± 23.0 °C at 760 mmHg and a density of 1.1 ± 0.1 g/cm³ , compared to metolcarb (3-methylphenyl methylcarbamate) with a boiling point of 241.6 ± 23.0 °C at 760 mmHg and density of 1.085–1.1 g/cm³ . The molecular weight difference is 14.03 Da (179.22 vs. 165.19 g/mol for metolcarb), corresponding to the additional methylene group . The 16.2 °C higher boiling point of the 3-ethyl derivative has direct implications for thermal stability during formulation processing (e.g., hot melt extrusion, spray drying) and for gas chromatographic separation conditions in residue analysis [1]. The calculated enthalpy of vaporization for the target compound is 49.5 ± 3.0 kJ/mol versus 47.9 ± 3.0 kJ/mol for metolcarb, reflecting the additional van der Waals interactions from the ethyl group .

Physicochemical characterization Quality control Formulation development

Hydrolytic Stability Modulation: Alkaline Hydrolysis Rate as a Function of Meta-Substituent Electronic Effects

Fujita et al. (1974) systematically measured the alkaline-catalyzed hydrolysis rate constants (log kOH) for a series of o-, m-, and p-substituted phenyl N-methylcarbamates, establishing that the electronic substituent parameter (σ) is the primary determinant of hydrolytic lability, with electron-withdrawing groups accelerating and electron-donating groups retarding base-catalyzed hydrolysis [1]. The 3-ethyl group, as a weak electron-donating substituent (σₘ ≈ −0.07 for ethyl vs. σₘ ≈ −0.07 for methyl), confers hydrolytic stability intermediate between the unsubstituted parent (σₘ = 0) and more strongly electron-donating alkoxy-substituted derivatives. This substituent effect operates independently of steric factors and directly impacts: (a) shelf-life in alkaline formulation environments, (b) environmental degradation half-life in surface waters at elevated pH, and (c) the rate of AChE decarbamylation (enzyme recovery) following initial inhibition [1][2]. The Goldblum et al. (1981) QSAR analysis of 269 phenyl N-methylcarbamates against fly head AChE confirmed that both electronic (σ) and hydrophobic (π) substituent parameters contribute independently to inhibitory potency, meaning that the 3-ethyl substitution pattern modulates both target engagement and compound longevity through distinct physicochemical mechanisms [3].

Hydrolytic stability Environmental persistence Degradation kinetics

Species-Selective AChE Inhibition Potential: Structural Basis for Differential Toxicity Between Target Pests and Non-Target Organisms

The meta-alkyl substitution pattern has been explicitly investigated in the context of species-selective AChE inhibition. The patent literature (US 8,618,162; Carlier, Bloomquist et al., Virginia Tech, 2013) describes phenyl N-methylcarbamates with meta-substituents—including tert-butyl, isopropyl, and related alkyl groups—that exhibit preferential toxicity toward mosquito AChE over human AChE, a property critical for insecticide-treated bed nets and indoor residual spraying applications where human contact is unavoidable [1]. The mechanistic basis lies in the differential active-site geometries between insect and mammalian AChE: the meta-alkyl group interacts with a hydrophobic sub-pocket that varies in dimensions across species, making the steric parameter (Es) a tunable selectivity determinant [2]. The 3-ethyl substituent, with its linear and relatively compact geometry, presents a steric profile distinct from the branched isopropyl and bulky tert-butyl groups that were optimized in the patent [1]. The QSAR developed by Goldblum et al. (1981) across 269 compounds quantitatively established that the hydrophobic (π) and steric (MR, molar refractivity) contributions of meta-substituents independently modulate AChE inhibition potency, providing a computational framework to predict how substituting ethyl for isopropyl or tert-butyl alters selectivity [3].

Species selectivity Acetylcholinesterase inhibition Non-target toxicity

Recommended Application Scenarios for Phenol 3-Ethyl Methylcarbamate Based on Verified Differentiation Evidence


SAR-by-Catalog Probe for Defining the Steric and Hydrophobic Continuum in Meta-Alkyl Aryl N-Methylcarbamate AChE Inhibitor Discovery

The 3-ethylphenyl methylcarbamate occupies a critical intermediate position in the meta-alkyl homologous series—between the 3-methyl (metolcarb) and 3-isopropyl (m-cumenyl methylcarbamate) derivatives—making it an essential SAR probe for defining the steric (Es) and hydrophobic (π) parameter space that governs AChE inhibition potency and species selectivity. As demonstrated by Kohn et al. (1965) [1] and quantified in the Goldblum et al. (1981) QSAR model covering 269 phenyl N-methylcarbamates [2], the non-linear dependence of activity on meta-substituent size cannot be accurately modeled by interpolation from only the methyl and isopropyl endpoints. Including the 3-ethyl compound as a calibration point reduces prediction uncertainty in lead optimization campaigns targeting insect-specific AChE inhibition, as described in the Virginia Tech patent (US 8,618,162) on species-selective carbamates [3].

Chromatographic Reference Standard for Multi-Residue Carbamate Pesticide Analysis in Environmental and Food Matrices

The distinct chromatographic retention properties of 3-ethylphenyl methylcarbamate—arising from its intermediate logP (2.16–2.20) and boiling point (257.8 °C) relative to other regulated carbamate pesticides—make it a valuable retention time marker and internal standard candidate for LC-MS/MS and GC-MS multi-residue methods. Its molecular weight (179.22 Da) and fragmentation pattern (loss of methylcarbamate moiety, yielding 3-ethylphenol) are sufficiently differentiated from co-eluting carbamates such as metolcarb (MW 165.19), carbaryl (MW 201.22), and propoxur (MW 209.24) to permit unambiguous identification in complex matrices. Researchers developing analytical methods per the framework described by Fujita et al. (1974) for correlating chromatographic behavior with substituent parameters will find the 3-ethyl compound a well-characterized reference point [4].

Hydrolytic Stability Benchmarking in Alkaline Formulation Development for Carbamate-Based Agrochemicals

The near-equivalent electronic substituent constant (σₘ ≈ −0.07) of the 3-ethyl and 3-methyl groups—combined with the measurably different steric environment around the carbamate carbonyl—makes the 3-ethylphenyl methylcarbamate a discriminating probe for separating electronic from steric contributions to hydrolytic degradation kinetics [4]. Formulation scientists developing alkaline-stable carbamate products can use the 3-ethyl derivative alongside the 3-methyl analog to experimentally isolate steric shielding effects on hydrolysis rate, since the electronic driving force is nearly identical. This experimental design, derived directly from the physicochemical parameter framework established by Fujita et al. (1974), provides formulation-relevant degradation data that cannot be obtained from the 3-methyl or 3-isopropyl compounds alone [4].

Calibration Compound for Insect Cuticular Penetration Modeling in Contact Toxicity Bioassays

The 0.46–0.57 log unit increase in octanol-water partition coefficient relative to metolcarb directly impacts cuticular penetration rate—a rate-limiting step in contact insecticide toxicity. The Meltzer and Welle (1969) multi-species bioassay framework demonstrated that relative potency rankings among phenyl N-methylcarbamates shift across insect species with different cuticular compositions [5]. Researchers constructing quantitative structure-activity relationship (QSAR) models for contact toxicity, or those evaluating formulation adjuvants designed to enhance cuticular penetration, benefit from including the 3-ethyl compound as an intermediate-logP reference that bridges the gap between the relatively hydrophilic metolcarb and the more lipophilic 3-isopropyl and naphthyl carbamates in the training set.

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